molecular formula C7H17ClN2O B1458130 (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride CAS No. 1807933-89-6

(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride

Cat. No. B1458130
CAS RN: 1807933-89-6
M. Wt: 180.67 g/mol
InChI Key: AAVANSUHWBEDSU-GEMLJDPKSA-N
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Description

“(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride” is a compound with two chiral centers, indicated by the (2S,3S) notation . The “2S” and “3S” mean that both chiral centers have an S configuration . The numbers preceding the configuration refer to the carbon position in the molecule . This compound is a dopamine transporter (DAT) and norepinephrine transporter (NET) transporters inhibitor, and nicotinic acetylcholine receptor (nAChR) family modulator .


Molecular Structure Analysis

The molecular structure of this compound is determined by the (2S,3S) configuration, which refers to the orientation of the chiral centers in the molecule . The R/S system is used to unambiguously assign the handedness of molecules .

Scientific Research Applications

Toxic Dimethylarginines and Health

Compounds like asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) are examples of non-proteinogenic amino acids with significant biological roles, illustrating the potential relevance of related compounds in health research. ADMA and SDMA are uremic toxins that inhibit nitric oxide production and are linked to cardiovascular diseases among other health issues. Research has focused on understanding their synthesis, metabolism, and potential therapeutic targets for conditions associated with elevated levels of these compounds (Y. Tain & Chien-Ning Hsu, 2017).

Bioorganometallic Chemistry and Antitumor Properties

Studies on compounds like molybdocene dichloride, related to organometallic chemistry, have explored their catalytic properties and potential antitumor applications. This research indicates the interest in and potential of various chemical compounds, including amino acids and their derivatives, in developing new therapeutic approaches (Jenny B. Waern & M. Harding, 2004).

Analytical Techniques for Polar Compounds

The analysis and separation of polar compounds, including various amino acids and their derivatives, are crucial in both research and industrial applications. Hydrophilic interaction chromatography (HILIC) is a technique used for this purpose, highlighting the importance of understanding and manipulating amino acids and related compounds in scientific research (P. Jandera, 2011).

Pharmacological Effects and Therapeutic Potential

The pharmacological effects of compounds can be significant, as illustrated by the research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720). Such studies on chemical compounds provide insights into their potential therapeutic applications, including antitumor effects, and the mechanisms underlying these effects (Li Zhang et al., 2013).

properties

IUPAC Name

(2S,3S)-2-amino-N,3-dimethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-5(2)6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVANSUHWBEDSU-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride

CAS RN

1807933-89-6
Record name (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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